Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound has a benzyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the amino and carboxylate groups . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The benzyl group can enhance its binding affinity through hydrophobic interactions, while the amino and carboxylate groups can form hydrogen bonds with the target protein .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-N-(1-propyl-1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-carboxamide
- N-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
Benzyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
benzyl 4-amino-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-15-7-10(13)11(14-15)12(16)17-8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |
InChI Key |
NFTJWDJVOYTELV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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